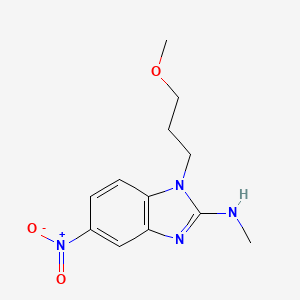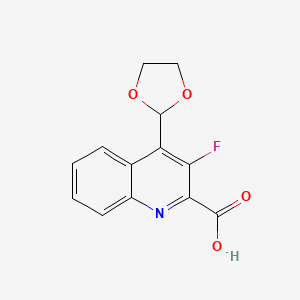
N-(4-tert-Butylphenyl)isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-Butylphenyl)isoquinolin-1-amine is a chemical compound with the molecular formula C19H20N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)isoquinolin-1-amine can be achieved through several methods. One common approach involves the reaction of isoquinoline derivatives with tert-butylphenylamine under specific conditions. For instance, a catalyst-free synthesis method utilizes N-hetaryl ureas and alcohols to produce N-isoquinolin-1-yl carbamates . Another method involves the use of potassium tert-butoxide as a catalyst in the reaction of alkynols with imines to afford isoquinolin-1(2H)-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-Butylphenyl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and catalysts such as palladium, copper, and potassium tert-butoxide . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .
Aplicaciones Científicas De Investigación
N-(4-tert-Butylphenyl)isoquinolin-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of N-(4-tert-Butylphenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-tert-Butylphenyl)isoquinolin-1-amine include other isoquinoline derivatives such as:
- N-(4-Butylphenyl)isoquinolin-1-amine
- N-(4-Methylphenyl)isoquinolin-1-amine
- N-(4-Ethylphenyl)isoquinolin-1-amine .
Uniqueness
What sets this compound apart is its tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.
Propiedades
Número CAS |
848841-50-9 |
|---|---|
Fórmula molecular |
C19H20N2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C19H20N2/c1-19(2,3)15-8-10-16(11-9-15)21-18-17-7-5-4-6-14(17)12-13-20-18/h4-13H,1-3H3,(H,20,21) |
Clave InChI |
SAMHIIROSBBHLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)


![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)


![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
